ethyl (2-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps. One common method includes the cyclization of 2-aminothiophenols with phosgene, chloroformates, and urea . Another approach involves the reductive carbonylation of substituted nitrobenzenes using sulfur, carbon monoxide, and water in the presence of bases . These methods require precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Industrial methods often optimize reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
Ethyl (2-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisothiazolin-3-One: Known for its antimicrobial properties and used as a preservative.
Thiazole Derivatives: Include various compounds with diverse biological activities, such as antimicrobial, antifungal, and anticancer properties.
Uniqueness
Ethyl (2-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is unique due to its specific structure, which combines the benzothiazole and thiazole moieties
Properties
Molecular Formula |
C16H15N3O4S2 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-(3-oxo-1,2-benzothiazol-2-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C16H15N3O4S2/c1-2-23-14(21)7-10-9-24-16(17-10)18-13(20)8-19-15(22)11-5-3-4-6-12(11)25-19/h3-6,9H,2,7-8H2,1H3,(H,17,18,20) |
InChI Key |
PYJJRTGSWAYIRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.